6-chloro-N-(2-(cyclohex-1-en-1-yl)ethyl)-2-methylpyrimidin-4-amine
Overview
Description
6-chloro-N-(2-(cyclohex-1-en-1-yl)ethyl)-2-methylpyrimidin-4-amine (6-Cl-CEPM) is a pyrimidine-based amine compound that has been the focus of much scientific research over the past few decades. It has been studied for its potential applications in the fields of medicine and biochemistry, as well as its potential as an industrial chemical.
Scientific Research Applications
Structural Analysis and Molecular Interactions
Research on similar pyrimidine derivatives often focuses on their crystal and molecular structures, which can provide insights into their potential applications in drug design and material science. For example, the study of the crystal and molecular structures of benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine and its isomers has revealed significant hydrogen-bonding interactions leading to layer structures, which are essential for understanding molecular interactions and designing compounds with desired properties (Odell et al., 2007).
Synthetic Pathways and Chemical Transformations
Understanding the synthetic pathways and reactions involving pyrimidine derivatives is crucial for the development of new pharmaceuticals and materials. For instance, the synthesis of trans-4-(2-amino-5-bromo-6-methylpyrimidin-4-ylamino)-1-methylcyclohexanol showcases a series of transformations that highlight the versatility of pyrimidine derivatives in organic synthesis (Hoffman et al., 2009).
Potential Applications in Drug Development
Research into the synthesis, characterization, and biological activity of pyrimidine derivatives has led to the identification of compounds with significant antimicrobial and antifungal activities. Such studies are foundational for the development of new drugs and therapeutic agents. For example, the synthesis and characterization of substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl)benzamide derivatives and their evaluation for anti-microbial activity highlight the potential of pyrimidine derivatives in drug discovery (Vijaya Laxmi et al., 2019).
Molecular Docking and Computational Studies
Computational studies and molecular docking are integral to understanding the interaction between chemical compounds and biological targets. For instance, DFT, molecular docking, and experimental analyses on pyrimidine derivatives acting as alpha-2-imidazoline receptor agonists provide valuable insights into their potential as antihypertensive agents (Aayisha et al., 2019).
properties
IUPAC Name |
6-chloro-N-[2-(cyclohexen-1-yl)ethyl]-2-methylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3/c1-10-16-12(14)9-13(17-10)15-8-7-11-5-3-2-4-6-11/h5,9H,2-4,6-8H2,1H3,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZNCDADNGMSIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NCCC2=CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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